molecular formula C9H12N2O B108477 (R)-1-(1-phenylethyl)urea CAS No. 16849-91-5

(R)-1-(1-phenylethyl)urea

Cat. No. B108477
CAS RN: 16849-91-5
M. Wt: 164.2 g/mol
InChI Key: ALVBVEKNACPPAB-UHFFFAOYSA-N
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Description

(R)-1-(1-phenylethyl)urea is a chiral urea derivative that can be synthesized from optically active substrates. The chirality of this compound is significant as it can lead to the formation of products with distinct stereochemical configurations. The synthesis of such chiral ureas is often derived from natural chiral sources like (−)-menthol or (+)-camphor, which are then transformed into the desired urea derivatives through reactions with other compounds such as aldehydes and triaryl phosphites .

Synthesis Analysis

The synthesis of (R)-1-(1-phenylethyl)urea and its related compounds involves the use of chiral carbamates and ureas as starting materials. These starting materials are obtained from natural chiral sources and are then reacted with aldehydes and triaryl phosphites to produce the corresponding 1-aminoalkylphosphonic acids. The process retains the stereochemistry of the starting material, meaning that the (R)-configuration of the urea leads to (R)-configured products .

Molecular Structure Analysis

The molecular structure of (R)-1-(1-phenylethyl)urea is characterized by its chiral center, which imparts the molecule with its (R)-configuration. This chiral center plays a crucial role in the molecule's reactivity and the stereochemistry of the products formed from it. The exact three-dimensional arrangement of the molecule's atoms is essential for its function and interactions with other chemical entities .

Chemical Reactions Analysis

Chemical reactions involving (R)-1-(1-phenylethyl)urea are influenced by its chiral nature. The urea can participate in reactions that form new bonds, such as with aldehydes and triaryl phosphites, leading to products that retain the original stereochemistry. This property is particularly useful in the synthesis of optically active compounds, which are important in various fields, including pharmaceuticals and materials science .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-1-(1-phenylethyl)urea are not explicitly detailed in the provided papers. However, as a urea derivative, it is expected to have properties such as a defined melting point, solubility in various solvents, and the ability to form hydrogen bonds due to the presence of the urea functional group. The optically active nature of the compound also suggests that it would interact with polarized light, exhibiting optical activity that can be measured using techniques such as polarimetry .

In the context of environmentally friendly synthetic chemistry, the synthesis of urea derivatives, including (R)-1-(1-phenylethyl)urea, has been moving away from the use of hazardous reagents like phosgene and isocyanates. Instead, safer alternatives such as bis(4-nitrophenyl)carbonate and triphosgene are being used. These methods aim to reduce the environmental impact by minimizing hazardous waste and maximizing energy efficiency .

Scientific Research Applications

  • Asymmetric Synthesis and Organocatalysis :

    • Hernández-Rodríguez et al. (2008) explored the synthesis of chiral (thio)ureas incorporating (R)-α-phenylethylamine. These compounds, including (R)-1-(1-phenylethyl)urea, were utilized as organocatalysts in epoxide ring opening and aldolic condensation, demonstrating their utility in asymmetric synthesis (Hernández-Rodríguez et al., 2008).
  • Conformational Analysis :

    • In a study by Hernández-Rodríguez et al. (2005), novel chiral ureas, including (R)-1-(1-phenylethyl)urea, were synthesized and analyzed. This study provided insights into the conformational preferences of these compounds, which is crucial for understanding their interactions in chemical reactions (Hernández-Rodríguez et al., 2005).
  • Corrosion Inhibition :

    • Padmashree et al. (2020) investigated 1,3-bis(1-Phenylethyl) urea as a corrosion inhibitor for carbon steel in acidic conditions. This highlights its potential application in industrial settings for protecting metals against corrosion (Padmashree et al., 2020).
  • Chromatography and Separation Sciences :

    • Brügger and Arm (1992) examined chiral stationary phases based on (R)-N-(1-phenylethyl)-N′-(propylsilyl)urea for enantiomer separation in chromatography. This study underscores the significance of (R)-1-(1-phenylethyl)urea derivatives in analytical chemistry, particularly in chiral separations (Brügger & Arm, 1992).
  • Supramolecular Chemistry and Gelation :

    • Lloyd et al. (2012) focused on chiral bis(urea) compounds, including those with S-phenylethyl end groups like (R)-1-(1-phenylethyl)urea, as low molecular weight gelators. Their work demonstrates the role of these compounds in forming supramolecular structures and gels (Lloyd et al., 2012).
  • Biosensing Applications :

    • Piccinini et al. (2017) utilized a urease-modified graphene-based field-effect transistor for detecting urea. This demonstrates the potential application of urea derivatives in biosensing technologies (Piccinini et al., 2017).
  • Molecular Recognition and Complexation Studies :

    • Ośmiałowski et al. (2013) investigated the association of N-(pyridin-2-yl),N'-substituted ureas with various compounds, providing insights into molecular recognition and the potential for designing selective binding systems (Ośmiałowski et al., 2013).
  • Gas Adsorption and Environmental Applications :

    • Glomb et al. (2017) reported on metal-organic frameworks with internal urea-functionalized linkers, highlighting their capacity for adsorbing gases like SO2 and NH3. This indicates the potential environmental applications of (R)-1-(1-phenylethyl)urea derivatives (Glomb et al., 2017).

Safety And Hazards

The safety data sheet for “®-1-(1-phenylethyl)urea” indicates that it is intended for scientific research and development only .

Future Directions

Future research on “®-1-(1-phenylethyl)urea” could involve the design and development of CRAC channel inhibitors with improved Ca2+ influx inhibition, immune inhibition, and low cytotoxicity .

properties

IUPAC Name

[(1R)-1-phenylethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7(11-9(10)12)8-5-3-2-4-6-8/h2-7H,1H3,(H3,10,11,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVBVEKNACPPAB-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(1-phenylethyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Lim, EH Kelley, JL Methot, H Zhou… - Journal of medicinal …, 2016 - ACS Publications
The ERK/MAPK pathway plays a central role in the regulation of critical cellular processes and is activated in more than 30% of human cancers. Specific BRAF and MEK inhibitors have …
Number of citations: 34 pubs.acs.org
CB Lan, K Auclair - European Journal of Organic Chemistry, 2021 - Wiley Online Library
Monosubstituted ureas are important scaffolds in organic chemistry. They appear in various biologically active compounds and serve as versatile precursors in synthesis. …

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